molecular formula C14H13Br2NO2 B8735987 2-Bromo-1-(4-methoxyphenyl)-2-(3-pyridyl)ethanone hydrobromide CAS No. 97422-26-9

2-Bromo-1-(4-methoxyphenyl)-2-(3-pyridyl)ethanone hydrobromide

Cat. No. B8735987
CAS RN: 97422-26-9
M. Wt: 387.07 g/mol
InChI Key: ZEDZSJVLMNQCDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-(4-methoxyphenyl)-2-(3-pyridyl)ethanone hydrobromide is a useful research compound. Its molecular formula is C14H13Br2NO2 and its molecular weight is 387.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

97422-26-9

Molecular Formula

C14H13Br2NO2

Molecular Weight

387.07 g/mol

IUPAC Name

2-bromo-1-(4-methoxyphenyl)-2-pyridin-3-ylethanone;hydrobromide

InChI

InChI=1S/C14H12BrNO2.BrH/c1-18-12-6-4-10(5-7-12)14(17)13(15)11-3-2-8-16-9-11;/h2-9,13H,1H3;1H

InChI Key

ZEDZSJVLMNQCDQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C(C2=CN=CC=C2)Br.Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1-(4-Methoxyphenyl)-2-(3-pyridyl)ethanone (6.9 g) was dissolved in acetic acid (36 mL), bromine (1.7 mL) was added, and the mixture was stirred at 80° C. for 3 h. The reaction mixture was cooled with iced water and the precipitated crude crystals were collected by filtration. The crude crystals were recrystallized from ethanol-ethyl ether to give the title compound (10 g, yield 89%).
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
36 mL
Type
solvent
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
89%

Synthesis routes and methods II

Procedure details

1-(4-Methoxyphenyl)-2-(3-pyridyl)ethanone (6.85 g) was dissolved in acetic acid (36 mL), bromine (1.7 mL) was added to the solution and the resulting mixture was stirred at 80° C. for 3 h. After the mixture was cooled with ice-water, the crude crystalline mass was collected by filtration. The crude crystalline was recrystallized from ethanol-ethyl ether to afford the title compound (10.4 g, yield 89%).
Quantity
6.85 g
Type
reactant
Reaction Step One
Quantity
36 mL
Type
solvent
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
89%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.